molecular formula C9H11FO2 B6314796 2-Fluoro-5-propoxyphenol CAS No. 1881290-85-2

2-Fluoro-5-propoxyphenol

Cat. No. B6314796
CAS RN: 1881290-85-2
M. Wt: 170.18 g/mol
InChI Key: ZVAHBBIYXDRNTP-UHFFFAOYSA-N
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Description

“2-Fluoro-5-propoxyphenol” is a chemical compound with the molecular formula C9H11FO2 . It has a molecular weight of 170.18 .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-propoxyphenol” consists of a phenol group with a fluorine atom at the 2nd position and a propoxy group at the 5th position . Detailed structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Fluorinated Alcohols in Catalysis

Fluorinated alcohols, such as 2-Fluoro-5-propoxyphenol, have been shown to enable direct olefin epoxidation by H2O2 under mild conditions without additional catalysts. The fluoro alcohol acts as a catalyst by providing a template that stabilizes the transition state of the reaction, reducing the barrier and facilitating hydrogen migration to form water and the epoxide product. This process illustrates the unique role of fluorinated alcohols in catalysis and organic synthesis (S. D. de Visser et al., 2003).

Radiation-Activated Antitumor Prodrugs

A study on 5-fluorouracil derivatives demonstrated the reductive release of antitumor 5-fluorouracil in anoxic aqueous solution upon radiolysis, showing potential as novel radiation-activated prodrugs for the radiotherapy of hypoxic tumor cells. This highlights the role of fluorinated compounds in developing targeted cancer therapies (M. Mori et al., 2000).

Fluorinated Compounds in Imaging

FDG PET-CT imaging, involving 2-[fluorine 18]fluoro-2-deoxy-D-glucose, has expanded beyond oncology into diagnosing various non-oncologic conditions. This application underscores the importance of fluorinated compounds in enhancing diagnostic imaging techniques (H. Zhuang & I. Codreanu, 2015).

Synthesis of Fluorinated Indoles and Furans

Research on novel selectfluor and deoxo-fluor-mediated rearrangements for synthesizing fluorinated indoles, benzo[b]furans, and thiophenes demonstrates the synthetic versatility of fluorine in accessing diverse heterocyclic structures. This work contributes to the methodology in organic synthesis and drug discovery (Grant R Krow et al., 2004).

UV–Visible Spectral Analysis of Fluorinated Liquid Crystals

The study on the photoresponsive behaviour of fluorinated liquid crystals using quantum mechanics and computer simulation techniques showcases the application of fluorinated compounds in material science, particularly in the development of liquid crystalline materials with enhanced UV stability and electronic properties (P. L. Praveen & D. Ojha, 2012).

Safety and Hazards

The safety data sheet for “2-Fluoro-5-propoxyphenol” indicates that it may cause irritation and could be harmful if inhaled, comes in contact with skin, or if swallowed .

Future Directions

While specific future directions for “2-Fluoro-5-propoxyphenol” are not mentioned in the available resources, fluorinated compounds are of significant interest in various fields such as medicinal chemistry and materials science . They are often used in the development of new pharmaceuticals and agrochemicals due to the unique properties of fluorine .

properties

IUPAC Name

2-fluoro-5-propoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6,11H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAHBBIYXDRNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-propoxyphenol

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